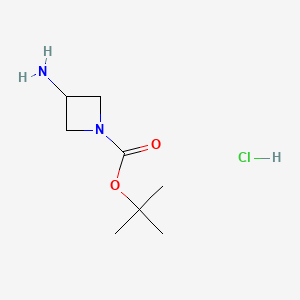

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

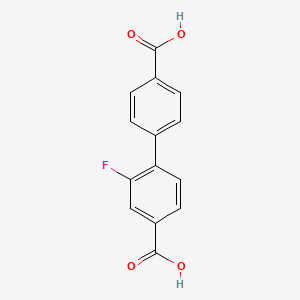

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1210273-37-2 . It has a molecular weight of 208.69 and its molecular formula is C8H16N2O2.ClH .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is 1S/C8H16N2O2.ClH/c1-8 (2,3)12-7 (11)10-4-6 (9)5-10;/h6H,4-5,9H2,1-3H3;1H .Physical And Chemical Properties Analysis

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a clear colourless to pale yellow oil . It has a density of 1.1g/ml and a refractive index of 1.4650 . It is soluble in DMSO, Methanol, and Water .科学的研究の応用

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Pharmaceutical Research: This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of IRAK-4 inhibitors, which are potential therapeutic agents for inflammatory diseases .

Material Science: In material science, tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is used to modify the properties of materials, potentially creating new polymers with enhanced durability or flexibility .

Chemical Synthesis: As a building block in chemical synthesis, this compound is employed to introduce the tert-butyl protected amino group into larger molecules, which is a valuable step in synthesizing complex organic compounds .

Biochemical Research: In biochemical research, it’s used for peptide synthesis and protein engineering, where the protection of amino groups is necessary to prevent unwanted reactions during the synthesis process .

Analytical Chemistry: It can be used as a standard or reference compound in chromatography and mass spectrometry to identify or quantify other substances .

Catalysis: This compound may act as a ligand or a stabilizer in catalytic systems, influencing the rate and selectivity of chemical reactions .

Lithium Sulfate (Li2SO4)

Energy Storage: Lithium sulfate is a key material in the production of lithium-sulfur batteries, which are promising for high-energy-density storage applications. It’s used to synthesize lithium sulfide, a critical component in solid-state electrolytes .

Green Chemistry: The reduction of lithium sulfate with hydrogen is a green and cost-effective method to produce high-quality lithium sulfide, which is essential for sulfide solid-state electrolytes and all-solid-state batteries .

Electrochemistry: In electrochemistry, lithium sulfate is used as an electrolyte in various battery systems due to its stability and ionic conductivity .

Environmental Science: Lithium sulfate can be used in environmental science for the remediation of heavy metals from wastewater through precipitation or as a part of advanced oxidation processes .

Ceramics and Glass Industry: It’s utilized in the ceramics and glass industry to improve the thermal and mechanical properties of materials, as well as to alter their melting points .

Metallurgy: Lithium sulfate is involved in metallurgical processes as a flux to lower the melting point of ores, which facilitates the extraction of metals .

Chemical Analysis: It serves as a reagent in chemical analysis, particularly in titrations and gravimetric analysis, due to its known and consistent properties .

Synthetic Chemistry: Lithium sulfate is used in synthetic chemistry to introduce sulfate groups into organic molecules, which can alter their reactivity and solubility .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride | |

CAS RN |

1210273-37-2 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)